2',4'-Dihydroxy-6'-methoxyacetophenone
Overview
Description
2’,4’-Dihydroxy-6’-Methoxyacetophenone is a phenolic acetophenone from Artemisia annua . Artemisia annua is an analog of Artemisinin that is effective in the treatment of malaria .
Synthesis Analysis
The stable geometry of 2-hydroxy-4-methoxyacetophenone is optimized by DFT/B3LYP method with 6-311++G (∗∗) and cc-pVTZ basis sets . The structural parameters, thermodynamic properties, and vibrational frequencies of the optimized geometry have been determined .Molecular Structure Analysis
The molecular formula of 2’,4’-Dihydroxy-6’-methoxyacetophenone is C9H10O4 . The molecular weight is 182.17 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,4’-Dihydroxy-6’-methoxyacetophenone include a molecular weight of 182.17 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is rotatable with 2 rotatable bonds .Scientific Research Applications
Synthesis of Pyranochalcone Natural Products
Specific Scientific Field
Organic Chemistry, Natural Product Synthesis
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone is used in the synthesis of pyranochalcone natural products, which are a subclass of flavonoids widely distributed in nature .
Method of Application
The key steps in the synthetic strategy were ethylenediamine diacetate-catalyzed benzopyran formation and aldol reactions .
Results or Outcomes
The synthesis was efficient and concise, leading to the production of biologically interesting pyranochalcone natural products .
Synthesis of Anticancer Agents
Specific Scientific Field
Medicinal Chemistry, Cancer Research
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone is used in the synthesis of chalcones, which have shown promising anticancer activity .
Method of Application
The compounds were synthesized by reacting 2’,4’-Dihydroxy-6’-methoxyacetophenone with different substituted benzaldehydes using Claisen-Schmidt condensation .
Results or Outcomes
Three compounds exhibited potent inhibitory activity against MCF-7, HT29 and A549 cancer cell lines with IC50 ranged from 4.61 to 9 μM .
Synthesis of Flavones
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone is used as a starting material in the synthesis of 5-methoxyflavaone .
Method of Application
The specific method of application or experimental procedures were not detailed in the source .
Results or Outcomes
The synthesis led to the production of 5-methoxyflavaone .
Malaria Research
Specific Scientific Field
Pharmacology, Parasitology
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone, a phenolic acetophenone from Artemisia annua, is an analog of Artemisinin that is effective in the research of malaria .
Results or Outcomes
The compound has shown effectiveness in the research of malaria .
Synthesis of 5,6-Dihydroxyflavone
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone is used as a starting material in the synthesis of 5,6-dihydroxyflavone .
Results or Outcomes
The synthesis led to the production of 5,6-dihydroxyflavone .
Anti-infection Research
Specific Scientific Field
Pharmacology, Infectious Disease Research
Application Summary
2’,4’-Dihydroxy-6’-methoxyacetophenone, a phenolic acetophenone from Artemisia annua, is an analog of Artemisinin that is effective in the research of infectious diseases .
Results or Outcomes
The compound has shown effectiveness in the research of infectious diseases .
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETZAWFZIAOWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450027 | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',4'-Dihydroxy-6'-methoxyacetophenone | |
CAS RN |
3602-54-8 | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3602-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 - 199 °C | |
Record name | 2',4'-Dihydroxy-6'-methoxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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